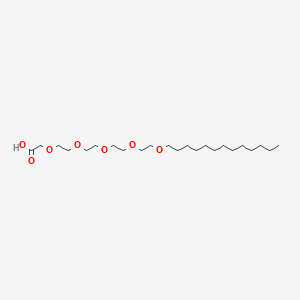
3,6,9,12,15-Pentaoxaoctacosan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxaoctacosan-1-oic acid is a complex organic compound with the molecular formula C23H46O7 It is characterized by the presence of multiple ether linkages and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaoctacosan-1-oic acid typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor, followed by a series of etherification reactions to introduce the multiple ether linkages. The final step often involves the hydrolysis of the ester to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaoctacosan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkages can participate in substitution reactions, where one of the ether groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
3,6,9,12,15-Pentaoxaoctacosan-1-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying membrane dynamics and interactions.
Industry: The compound is used in the production of specialty polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaoctacosan-1-oic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ether linkages provide flexibility and stability, allowing the compound to interact with different pathways and targets within a biological system.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: This compound is similar in structure but contains an alcohol group instead of a carboxylic acid.
3,6,9,12-Tetraoxapentacosan-1-oic acid: This compound has fewer ether linkages and a similar carboxylic acid group.
Uniqueness
3,6,9,12,15-Pentaoxaoctacosan-1-oic acid is unique due to its specific arrangement of ether linkages and the presence of a carboxylic acid group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
201986-48-3 |
|---|---|
Molecular Formula |
C23H46O7 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C23H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-14-15-27-16-17-28-18-19-29-20-21-30-22-23(24)25/h2-22H2,1H3,(H,24,25) |
InChI Key |
UHRCIAWKFRKOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


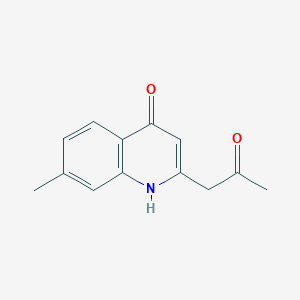
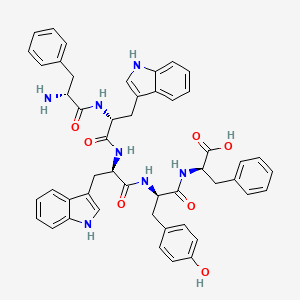
![2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B12583222.png)
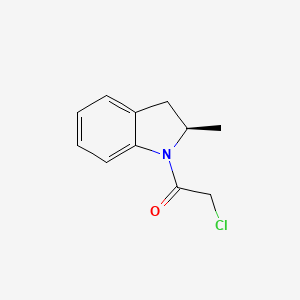
![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)
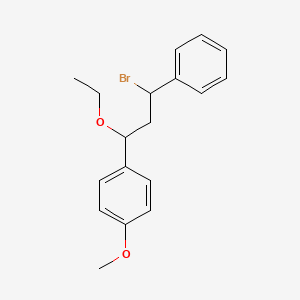
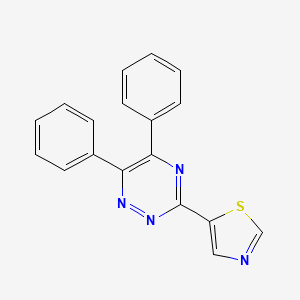

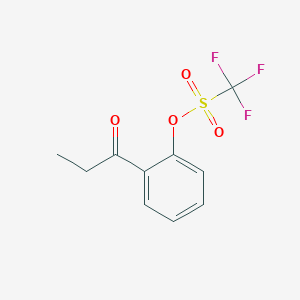
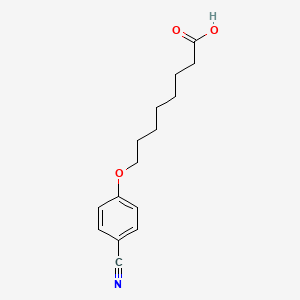
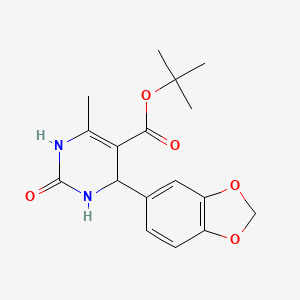
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)
